molecular formula C10H7F2N3O2 B2716321 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1989672-28-7

2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B2716321
CAS No.: 1989672-28-7
M. Wt: 239.182
InChI Key: ULFZLAMTVUZOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of difluoroacetic acid derivatives with phenyl-substituted triazoles. One common method includes the use of difluoroacetic acid and 4-phenyl-1H-1,2,3-triazole in the presence of a base such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of both a difluoromethyl group and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2,2-difluoro-2-(4-phenyltriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-10(12,9(16)17)15-6-8(13-14-15)7-4-2-1-3-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFZLAMTVUZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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